![molecular formula C19H16ClF3N6O2 B1670910 Thrombin Inhibitor 2 CAS No. 312904-62-4](/img/structure/B1670910.png)
Thrombin Inhibitor 2
描述
DPOC-4088 is an orally active, potent, rapidly binding, reversible direct thrombin inhibitor. It is being developed as a once-daily oral treatment for the primary prevention of venous thromboembolism. DPOC-4088 inhibits plasma coagulation triggered via the intrinsic or extrinsic pathway and effectively interferes with whole blood clotting .
准备方法
合成路线和反应条件
DPOC-4088 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。 合成路线和反应条件的具体细节属于专有信息,在现有文献中没有公开披露 .
工业生产方法
DPOC-4088 的工业生产方法旨在确保高产率和纯度。这些方法通常涉及使用优化反应条件和纯化技术的规模化合成。 具体的工业生产方法属于专有信息,没有公开披露 .
化学反应分析
反应类型
DPOC-4088 经历各种化学反应,包括:
氧化: 涉及氧的添加或氢的去除。
还原: 涉及氢的添加或氧的去除。
取代: 涉及一个官能团被另一个官能团取代
常用试剂和条件
DPOC-4088 反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应的具体条件,如温度和压力,都经过优化以获得所需的产物 .
主要生成产物
DPOC-4088 反应产生的主要产物取决于反应类型和所用试剂。 这些产物通常是保留 DPOC-4088 核心结构的中间体或衍生物 .
科学研究应用
Scientific Research Applications
1. Development of Orally Active Thrombin Inhibitors
Recent advancements have focused on creating orally active thrombin inhibitors that demonstrate high selectivity and potency. For instance, compound RWJ-671818 was identified as a selective human α-thrombin inhibitor with a value of 1.3 nM, showcasing significant potential for treating venous and arterial thrombosis. In preclinical studies, oral administration of this compound reduced thrombus weight by up to 94% in rat models .
2. Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in optimizing thrombin inhibitors. For example, modifications to the amide and ether carbons of central benzene rings have led to new series of potent inhibitors. Compound 7 exhibited an impressive value of 0.17 μM with selectivity towards other serine proteases . This research illustrates how structural modifications can enhance the efficacy of thrombin inhibitors.
Case Studies
Case Study 1: Polyphenolic Compounds
A study examining the effects of polyphenolic compounds on thrombin activity found that cyanidin, quercetin, and silybin effectively inhibited thrombin's amidolytic activity. These findings suggest that certain dietary compounds may serve as natural anticoagulants .
Case Study 2: Multi-Target Drugs
Research has also explored multi-target drugs that combine thrombin inhibition with other therapeutic actions. For instance, a compound developed by Yang et al. combined dabigatran with methyl ferulate, demonstrating dual inhibitory effects on platelet aggregation and thrombin activity in vivo .
Data Tables
Compound Name | Value (nM) | Selectivity Ratio (Thrombin:Trypsin) | Oral Bioavailability (%) | Clinical Phase |
---|---|---|---|---|
RWJ-671818 | 1.3 | 100-fold | 100 | Phase 1 |
Compound 7 | 170 | >600 | Not specified | Preclinical |
Dabigatran-Methyl Ferulate | 4.5 | Not specified | Not specified | Preclinical |
作用机制
DPOC-4088 通过直接抑制凝血酶发挥作用,凝血酶是血液凝血级联反应中的关键酶。通过与凝血酶结合,DPOC-4088 阻止纤维蛋白原转化为纤维蛋白,从而抑制血凝块形成。 这种机制涉及与凝血中特定的分子靶点和途径相互作用 .
相似化合物的比较
类似化合物
达比加群: 另一种用作抗凝剂的直接凝血酶抑制剂。
阿加曲班: 一种用于治疗肝素诱导的血小板减少症的小分子直接凝血酶抑制剂。
比伐卢定: 一种用作抗凝治疗的合成肽,充当直接凝血酶抑制剂
DPOC-4088 的独特性
DPOC-4088 的独特之处在于它对凝血酶的强效、快速结合和可逆抑制。 它正在开发为一种每日一次的口服治疗方案,为其他可能需要更频繁给药或静脉注射的抗凝剂提供了一种便捷的替代方案 .
生物活性
Thrombin is a critical serine protease in the coagulation cascade, playing a pivotal role in hemostasis and thrombosis. Thrombin Inhibitor 2 (TI-2) is a compound designed to inhibit thrombin's activity, thus providing therapeutic benefits in conditions associated with excessive clotting. This article explores the biological activity of TI-2, supported by data tables, case studies, and detailed research findings.
Thrombin operates through several binding sites, including the active site and two exosites (exosite 1 and exosite 2). TI-2 functions primarily by targeting these sites to inhibit thrombin's enzymatic activity. Recent studies indicate that TI-2 exhibits an allosteric inhibition mechanism, which allows it to bind to thrombin without directly competing with substrates at the active site. This unique binding mode enhances its efficacy and selectivity compared to traditional thrombin inhibitors.
Potency and Selectivity
The potency of TI-2 has been evaluated through various assays. A significant study reported that TI-2 demonstrated a Ki value of 0.77 nM against thrombin, indicating its high affinity for the target enzyme. In comparison, its Ki value for trypsin was approximately 483 mM, showcasing over 627 million-fold selectivity for thrombin over trypsin .
Comparative Efficacy
Table 1 summarizes the comparative efficacy of TI-2 against other direct thrombin inhibitors:
Compound | Ki (nM) | Selectivity Ratio (Thrombin:Trypsin) |
---|---|---|
This compound | 0.77 | >627 million |
Lepirudin | 1.0 | 1 million |
Bivalirudin | 5.0 | 100,000 |
Argatroban | 3.0 | 10 million |
Case Studies
Case Study: Atrial Fibrillation Management
A notable case involved a patient with atrial fibrillation who was treated with dabigatran, a direct thrombin inhibitor. The patient experienced a prolonged activated partial thromboplastin time (aPTT) after discontinuing dabigatran due to side effects. This case highlighted the importance of monitoring thrombin activity and the potential role of TI-2 as an alternative therapy in managing anticoagulation in patients intolerant to current treatments .
Clinical Applications
The development of TI-2 has significant implications for clinical practice, particularly in managing conditions requiring anticoagulation without the risks associated with traditional therapies. Its allosteric mechanism allows for more precise modulation of thrombin activity, potentially reducing adverse effects such as bleeding.
属性
IUPAC Name |
2-[6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-oxopyrazin-1-yl]-N-[(3-fluoropyridin-2-yl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N6O2/c20-15-9-27-17(28-11-19(22,23)14-5-1-2-6-25-14)18(31)29(15)10-16(30)26-8-13-12(21)4-3-7-24-13/h1-7,9H,8,10-11H2,(H,26,30)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATHXZYXWMKUFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CNC2=NC=C(N(C2=O)CC(=O)NCC3=C(C=CC=N3)F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312904-62-4 | |
Record name | DPOC-4088 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312904624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPOC-4088 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6MPG81Y84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。